Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate
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Overview
Description
Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate is an organic compound with a complex structure, characterized by the presence of methoxy and nitro functional groups
Preparation Methods
The synthesis of Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate typically involves multiple steps, including alkylation, nitration, reduction, and esterification. One common method starts with the alkylation of a suitable starting material, followed by nitration to introduce the nitro group. Subsequent reduction and cyclization steps are performed to achieve the desired structure. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and nitro positions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate can be compared with similar compounds such as:
Methyl 3-hydroxy-4-methoxybenzoate: This compound lacks the nitro group and has different reactivity and applications.
Methyl 2-methoxy-5-sulfamoylbenzoate: This compound contains a sulfamoyl group instead of a nitro group, leading to different chemical and biological properties
Properties
IUPAC Name |
methyl 3-methoxy-4-[(2-methoxy-5-nitrophenyl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7/c1-22-14-7-5-13(18(20)21)8-12(14)10-25-15-6-4-11(17(19)24-3)9-16(15)23-2/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPMACRBASSVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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